molecular formula C6H14ClNO2 B1377688 (4-Aminooxan-4-yl)methanol hydrochloride CAS No. 1404373-79-0

(4-Aminooxan-4-yl)methanol hydrochloride

Cat. No. B1377688
CAS RN: 1404373-79-0
M. Wt: 167.63 g/mol
InChI Key: YZBIIPQXUAJYFH-UHFFFAOYSA-N
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Description

“(4-Aminooxan-4-yl)methanol hydrochloride” is a chemical compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.63 g/mol. It is also known by its IUPAC name, (4-aminotetrahydro-2H-pyran-4-yl)acetic acid hydrochloride .


Molecular Structure Analysis

The molecular structure of “(4-Aminooxan-4-yl)methanol hydrochloride” is derived from its molecular formula, C6H14ClNO2. The InChI code for this compound is 1S/C7H13NO3.ClH/c8-7(5-6(9)10)1-3-11-4-2-7;/h1-5,8H2,(H,9,10);1H , which provides a standardized way to represent the compound’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Aminooxan-4-yl)methanol hydrochloride”, such as its density, melting point, and boiling point, are not provided in the search results . These properties can be determined through specific laboratory tests.

Scientific Research Applications

  • Asymmetric Synthesis of α-Hydroxy Esters

    • (4-Aminooxan-4-yl)methanol hydrochloride derivatives have been used in the asymmetric synthesis of α-hydroxy esters. These compounds serve as chiral auxiliaries, helping in the synthesis of optically active esters by controlling the stereochemistry during the chemical reactions. This process is pivotal in creating compounds with specific configurations, which is crucial in the production of pharmaceuticals and fine chemicals (Jung, Ho, & Kim, 2000).
  • Catalysis and Condensation Reactions

    • Derivatives of (4-Aminooxan-4-yl)methanol hydrochloride are involved in catalysis and condensation reactions. For example, they play a role in the acid-catalyzed condensation of glycerol with various aldehydes and ketones. This process is significant for the conversion of glycerol into potential novel platform chemicals, which can be precursors for various industrially relevant compounds (Deutsch, Martin, & Lieske, 2007).
  • Synthesis and Characterization of Novel Compounds

    • The compound has been utilized in the synthesis and characterization of novel compounds with potential applications. For instance, research has been conducted on (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, where its structural, spectral, and docking studies were performed. Such studies are foundational for understanding the properties and potential applications of these compounds in various fields, including pharmaceuticals (Shahana & Yardily, 2020).
  • Crystallography and Solid-State Studies

    • (4-Aminooxan-4-yl)methanol hydrochloride derivatives have been analyzed in crystallography and solid-state studies. These studies reveal the molecular structure and interactions, which are crucial for understanding the material's properties and potential applications in fields like material science and molecular engineering (Swenson, Bera, & Nair, 2002).

properties

IUPAC Name

(4-aminooxan-4-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c7-6(5-8)1-3-9-4-2-6;/h8H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBIIPQXUAJYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminooxan-4-yl)methanol hydrochloride

CAS RN

1404373-79-0
Record name 2H-Pyran-4-methanol, 4-aminotetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404373-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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